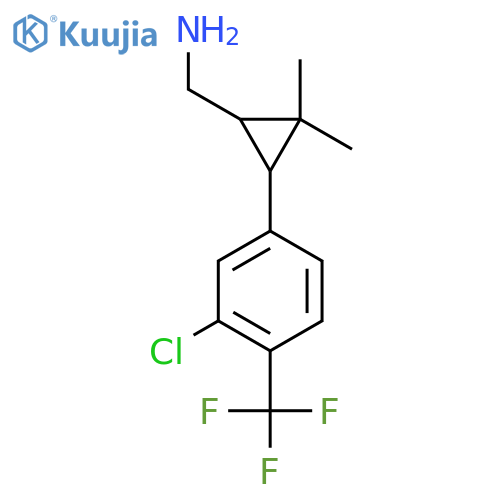Cas no 2229283-01-4 ({3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)

2229283-01-4 structure
商品名:{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine
{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
-
- {3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine
- {3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine
- 2229283-01-4
- EN300-1941483
-
- インチ: 1S/C13H15ClF3N/c1-12(2)9(6-18)11(12)7-3-4-8(10(14)5-7)13(15,16)17/h3-5,9,11H,6,18H2,1-2H3
- InChIKey: QSGOONBWOIJSQC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)(F)F)C=CC(=C1)C1C(CN)C1(C)C
計算された属性
- せいみつぶんしりょう: 277.0845117g/mol
- どういたいしつりょう: 277.0845117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 26Ų
{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941483-0.5g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-2.5g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-1.0g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 1g |
$1357.0 | 2023-05-27 | ||
| Enamine | EN300-1941483-0.05g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-10.0g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 10g |
$5837.0 | 2023-05-27 | ||
| Enamine | EN300-1941483-5g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 5g |
$3273.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-10g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 10g |
$4852.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-0.1g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-0.25g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1941483-5.0g |
{3-[3-chloro-4-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine |
2229283-01-4 | 5g |
$3935.0 | 2023-05-27 |
{3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
2229283-01-4 ({3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine) 関連製品
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
